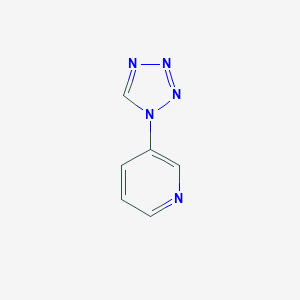

3-(Tetrazol-1-yl)pyridine

Description

Overview of Pyridyl-Tetrazole Frameworks in Contemporary Chemical Research

Pyridyl-tetrazole frameworks are a significant class of compounds in modern chemistry, primarily due to the unique combination of the electron-deficient pyridine (B92270) ring and the nitrogen-rich tetrazole ring. mdpi.comopenmedicinalchemistryjournal.com This structure imparts a range of interesting properties that are exploited in various fields of chemical research.

In medicinal chemistry, the tetrazole group is often used as a bioisostere for the carboxylic acid group. hilarispublisher.comthieme-connect.com This substitution can enhance a molecule's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile. mdpi.comhilarispublisher.com The nitrogen atoms in the tetrazole ring are also capable of forming multiple hydrogen bonds, a crucial feature for molecular interactions with biological targets. mdpi.com

The high nitrogen content of the tetrazole ring makes these frameworks candidates for the development of energetic materials. researchgate.net Furthermore, their ability to act as versatile ligands has led to extensive use in coordination chemistry and materials science. researchgate.net Researchers utilize pyridyl-tetrazoles to construct complex supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.comacs.orgresearchgate.net These materials are investigated for applications in catalysis, gas storage, and optoelectronics, with some studies exploring their potential in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Significance of 3-(Tetrazol-1-yl)pyridine as a Model System for Heterocyclic Investigations

This compound, a synthetic organic compound with the chemical formula C6H5N5, serves as a valuable model system for investigating the fundamental properties of pyridyl-tetrazole structures. ontosight.ai Its synthesis is typically achieved through the reaction of a 3-substituted pyridine, such as 3-iodopyridine, with tetrazole. ontosight.ai As a "hybrid" heterocyclic system where the two rings are joined by a covalent bond, it allows for the study of the electronic and steric interactions between the pyridine and tetrazole moieties. researchgate.net

Table 1: General Properties of 3-(1H)-Tetrazol-1-yl)pyridine

| Property | Value |

|---|---|

| Chemical Formula | C6H5N5 |

| Molecular Weight | 147.14 g/mol |

| CAS Number | 148806-67-1 |

Data sourced from Ontosight | AI ontosight.ai

Table 2: Crystallographic Data for 3-(1H-Tetrazol-5-yl)pyridinium chloride

| Parameter | Value |

|---|---|

| Formula | C6H6N5+·Cl− |

| Molecular Weight | 183.61 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.2741 (9) |

| b (Å) | 8.1992 (16) |

| c (Å) | 23.559 (5) |

| **β (°) ** | 94.72 (3) |

| **Volume (ų) ** | 822.8 (3) |

Note: Data is for the closely related isomer salt, 3-(1H-Tetrazol-5-yl)pyridinium chloride. Sourced from PMC. nih.gov

Table 3: NMR Spectroscopic Data for 3-(1H-Tetrazol-5-yl)pyridine

| Nucleus | Chemical Shift (δ/ppm) |

|---|---|

| ¹H NMR | 9.21 (1H, s), 8.71-8.72 (1H, d), 8.41-8.44 (1H, t), 7.53-7.57 (1H, d) |

| ¹³C NMR | 164.00, 155.77, 147.67, 135.99, 132.94, 124.98 |

Note: Data is for the isomer, 3-(1H-Tetrazol-5-yl)pyridine, in DMSO-d6. Sourced from The Royal Society of Chemistry. rsc.org

Scope and Objectives of the Academic Research Survey

The objective of this article is to provide a focused survey of the academic research pertaining to this compound. It aims to consolidate information on the compound's role within the broader context of pyridyl-tetrazole chemistry. The scope is strictly limited to its chemical synthesis, structural characterization, and its utility as a foundational molecule for research in heterocyclic chemistry. By presenting detailed findings from the literature, including spectroscopic and crystallographic data, this survey serves as a scientific overview for researchers interested in the fundamental chemistry of pyridyl-tetrazole systems.

Structure

3D Structure

Properties

CAS No. |

148806-67-1 |

|---|---|

Molecular Formula |

C6H5N5 |

Molecular Weight |

147.14 g/mol |

IUPAC Name |

3-(tetrazol-1-yl)pyridine |

InChI |

InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H |

InChI Key |

JQGKKTUHZXGATO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)N2C=NN=N2 |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NN=N2 |

Synonyms |

Pyridine, 3-(1H-tetrazol-1-yl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tetrazol 1 Yl Pyridine and Its Derivatives

Direct Synthetic Routes to N1-Pyridyltetrazoles

Direct methods for the synthesis of N1-pyridyltetrazoles primarily involve the formation of the tetrazole ring on a pyridine (B92270) precursor or the coupling of a pre-formed tetrazole with a pyridine derivative.

Copper-Catalyzed Cross-Coupling Strategies for Tetrazole Formation

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl tetrazoles, including 3-(Tetrazol-1-yl)pyridine. The Chan-Evans-Lam coupling, for instance, facilitates the N-arylation of tetrazoles with boronic acids. In a notable example, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized in an 87% yield by the copper-catalyzed coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid in DMSO. mdpi.comresearchgate.netresearchgate.net This method is valued for its use of accessible and safe reagents. mdpi.com

Copper catalysis is also instrumental in tandem reactions. For example, a three-component method using a copper catalyst in the green solvent DMSO at room temperature has been developed for the synthesis of substituted tetrazoles. Furthermore, copper-promoted intermolecular C-N cross-coupling reactions have been utilized to synthesize diaryl aminotetrazoles under moderate conditions. The choice of the copper source, ligand, base, and solvent are often critical for the success of these reactions. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| 5-phenyl-1H-tetrazole | pyridin-3-ylboronic acid | Cu2O, 4 Å MS, O2, DMSO | 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | 87% | mdpi.comresearchgate.netresearchgate.net |

| Phenylisothiocyanate | Sodium Azide (B81097) | Cu(OAc)2·H2O, Aq NH3, DMSO | 5-amino phenyl tetrazole | High |

Cycloaddition Reactions Employing Azide Precursors

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely used method for constructing the tetrazole ring. researchgate.netbohrium.com This reaction can be promoted by various catalysts to improve yields and selectivity. For instance, the reaction of 2-halopyridines with trimethylsilyl (B98337) azide and tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) can produce tetrazolo[1,5-a]pyridines. uokerbala.edu.iq

Mechanistic studies, including density functional theory (DFT) calculations, suggest that the cycloaddition may proceed through the activation of the nitrile group, leading to an imidoyl azide intermediate that subsequently cyclizes. The rates of these cycloaddition reactions can be influenced by the electronic nature of the substituents on the starting materials. uokerbala.edu.iq

Indirect Synthetic Approaches and Precursor Transformations

Indirect methods involve the synthesis of a precursor molecule, which is then converted to the desired pyridyl-tetrazole through various chemical transformations.

Strategies Involving Pyridine N-Oxides and Sodium Azide

A common indirect route involves the deoxygenative substitution of pyridine N-oxides. acs.org Treating pyridine N-oxides with reagents like tosyl chloride and sodium azide in toluene (B28343) at elevated temperatures provides an efficient synthesis of tetrazolopyridines. acs.orgorganic-chemistry.org This approach avoids the often low regioselectivity associated with the halogenation of N-oxide precursors. acs.org The reaction conditions can be optimized, with toluene being a more effective solvent than acetonitrile, DMSO, or DMF. organic-chemistry.org

Another approach utilizes triflic anhydride (B1165640) as an activator for the reaction between pyridine-N-oxide and sodium azide in acetonitrile, leading to the formation of tetrazolo-fused pyridines in good yields (72-81%). arkat-usa.org Diphenyl phosphorazidate (DPPA) has also been identified as a highly effective reagent for converting pyridine N-oxides to tetrazolo[1,5-a]pyridines, often providing high yields in the absence of a solvent. researchgate.net

| Pyridine N-oxide | Reagents | Product | Yield | Reference |

| 4-ethoxycarbonyl pyridine N-oxide | Sodium azide, Tosyl chloride, MeCN | 4-ethoxycarbonyl-tetrazolopyridine | 53% | acs.org |

| Pyridine-N-oxides | Sodium azide, Triflic anhydride, CH3CN | Tetrazolo-fused-pyridines | 72-81% | arkat-usa.org |

| Pyridine N-oxide | Diphenyl phosphorazidate (DPPA), Pyridine | Tetrazolo[1,5-a]pyridines | High | researchgate.net |

Functionalization of Existing Pyridine or Tetrazole Rings

Functionalization of a pre-existing pyridine or tetrazole ring is another versatile strategy. This can involve the introduction of substituents to modify the properties of the parent molecule. For example, the C-H functionalization of tetrazoles at the fifth position can be achieved through metalation. nih.gov While lithiated tetrazoles can be unstable, organomagnesium intermediates are more stable, allowing for derivatization. nih.gov

Alkylation of 5-substituted tetrazoles is a key method for creating functionalized derivatives. However, controlling regioselectivity can be a challenge as alkylation can occur at either the N-1 or N-2 positions of the tetrazole ring. The oxidation of the pyridine nitrogen to an N-oxide introduces a new functional group that can alter the molecule's electronic properties and coordination behavior. mdpi.com

Chemo- and Regioselectivity in Pyridyl-Tetrazole Synthesis

Controlling chemo- and regioselectivity is a critical aspect of pyridyl-tetrazole synthesis. In the synthesis of tetrazolopyridines from 3-substituted pyridine N-oxides, a mixture of both possible regioisomeric products is often formed. acs.org However, the reaction of pyridine N-oxides with tosyl chloride and sodium azide demonstrates complete regioselectivity for the 2- and 6-positions adjacent to the pyridine nitrogen. acs.org

In the alkylation of 5-(2-pyridyl)tetrazole, the tetrazolate anion acts as an ambident nucleophile, potentially leading to a lack of regioselectivity and the formation of multiple isomers. The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For instance, iron-promoted synthesis of tetrazoles from aromatic thioureas has shown substituent-dependent regioselectivity. tandfonline.com NMR spectroscopy is a crucial tool for determining the regioselectivity of these reactions, for example, in establishing that methylation of certain ruthenium-tetrazolate complexes occurs at the N-3 position of the tetrazole ring. acs.org

Modern Synthetic Advancements and Sustainable Protocols

Modern synthetic strategies for preparing tetrazoles often focus on green chemistry principles, such as using water as a solvent, employing reusable catalysts, and minimizing energy consumption. researchgate.netbenthamdirect.com These methods provide alternatives to traditional syntheses that can involve harsh conditions or toxic substances.

Nanocatalysis in Tetrazole Synthesis

Nanomaterials have emerged as highly efficient catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique reactivity. semanticscholar.org In the context of tetrazole synthesis, various nanocatalysts have been developed to promote the [3+2] cycloaddition reaction, a fundamental step in forming the tetrazole ring.

For instance, a novel magnetic carbon nanotube composite, AlFe2O4–MWCNT–TEA–Ni(ii), has been designed as an efficient catalyst for the multicomponent synthesis of 5-substituted-1H-tetrazoles. This catalyst facilitates the reaction under eco-friendly conditions and can be easily recovered and reused multiple times without significant loss of activity, highlighting its sustainability. researchgate.net Another example involves the use of β-Ni(OH)2 nanoparticles, which effectively catalyze the synthesis of 5-substituted 1H-tetrazoles from aldoximes and sodium azide in water under mild conditions. aston.ac.uk

A variety of other nanomaterials, including those based on boehmite, copper, carbon, and MCM-41, have also been successfully employed in the green synthesis of tetrazole derivatives. rsc.org These catalysts often allow for reactions to be carried out in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), with shorter reaction times and excellent yields. researchgate.net

Table 1: Examples of Nanocatalysts in Sustainable Tetrazole Synthesis

| Catalyst | Starting Materials | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| AlFe2O4–MWCNT–TEA–Ni(ii) | Aromatic aldehydes, hydroxylamine, sodium azide | DMF | High yields (89–98%), short reaction times, catalyst reusability (7 runs), magnetic recovery. | researchgate.net |

| La-Schiff base@MCM-41 | Not specified | PEG | Green solvent, short reaction times, excellent yields, catalyst reusability. | researchgate.net |

| β-Ni(OH)2 nanoparticles | Aldoximes, sodium azide | Water | Mild reaction conditions, high efficiency, reusable catalyst. | aston.ac.uk |

| Fe3O4@chitin | Nitriles, 1-butyl-3-methylimidazolium azide | Solvent-free | Excellent yields, short reaction times (15–120 min), catalyst reusability. | semanticscholar.org |

| NiFe2O4@SiO2-tetrazol-Cu(I) | Aldehydes, 1,3-indanedione, barbituric acid, ammonium (B1175870) acetate | Water | High efficiency, mild conditions, reusable catalyst, high thermal stability. | rsc.org |

Microwave-Assisted Synthesis

Microwave irradiation has gained traction as an energy-efficient alternative to conventional heating in organic synthesis. bspublications.net This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final products. nih.govdntb.gov.ua

The synthesis of various heterocyclic compounds, including tetrazole derivatives, has been successfully achieved using microwave-assisted protocols. dntb.gov.uadntb.gov.uaasianpubs.org For example, sterically hindered 3-(5-tetrazolyl)pyridines have been synthesized using microwave-assisted transformations. dntb.gov.uaacs.org This method offers a rapid and efficient route to these compounds. Furthermore, microwave-assisted synthesis has been employed to prepare novel pyridinium (B92312) salts derived from imidazo[1,5-a]pyridine (B1214698) precursors in high yields. mdpi.com

Table 2: Microwave-Assisted Synthesis of Heterocyclic Compounds

| Product | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| 3-(5-Tetrazolyl)pyridines | Sterically hindered precursors | Rapid and efficient synthesis. | dntb.gov.uaacs.org |

| Pyrazolopyridine derivatives | 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, active methylene (B1212753) reagents | Reduced reaction times, improved yields. | nih.gov |

| 6-Substituted phenyl tetrazolo(1,5-b)pyridazine | Not specified | Significant anticonvulsant activity of products. | asianpubs.org |

| 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts | Imidazo[1,5-a]pyridine derivatives, iodoethane | High yields (>80%), rapid SN2-type reaction. | mdpi.com |

Continuous Flow Synthesis

Continuous flow technology offers a safer, more efficient, and scalable approach for the synthesis of tetrazoles, particularly when dealing with potentially hazardous reagents like azides. core.ac.ukmit.edu By conducting reactions in a microreactor, only small quantities of materials are exposed to reaction conditions at any given time, minimizing risks. core.ac.ukmit.edu

This technology has been successfully applied to the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. core.ac.ukacs.org In one notable example, a continuous flow process using a polymer-supported triorganotin azide, generated in situ, allowed for the rapid and efficient synthesis of various tetrazoles with very low levels of tin contamination in the final product. acs.orgthieme-connect.com This method was even applied to the synthesis of the drug Valsartan. acs.orgthieme-connect.com

Furthermore, a catalyst-free, one-pot continuous-flow method has been developed for the rapid and safe synthesis of 1-substituted 1H-tetrazoles from primary amines, demonstrating the versatility of this technology. bohrium.com

Table 3: Continuous Flow Synthesis of Tetrazoles

| Reagents | Key Features | Product Output Example | Reference |

|---|---|---|---|

| Nitriles, Sodium Azide (NaN3) | Safer handling of hydrazoic acid, elevated temperatures and pressures. | 4.85 g/h for a specific tetrazole. | core.ac.uk |

| Polymer-supported triorganotin azide, organic nitriles | Low tin residues (<5 ppm), fast reaction times (7.5-15 min). | Applied to Valsartan synthesis. | acs.orgthieme-connect.com |

| Primary amines, trimethylorthoformate, sodium azide | Catalyst-free, rapid synthesis (minutes). | Versatile for various amine structures. | bohrium.com |

Comprehensive Spectroscopic and Structural Characterization of 3 Tetrazol 1 Yl Pyridine

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both IR and Raman spectroscopy provide a characteristic fingerprint based on the molecule's unique set of vibrational modes.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The IR spectrum of 3-(Tetrazol-1-yl)pyridine, typically recorded using a potassium bromide (KBr) pellet, displays several characteristic absorption bands that confirm the presence of both the pyridine (B92270) and tetrazole rings. rsc.org Key vibrational frequencies are associated with the stretching and bending of C-H, C=N, and N=N bonds, as well as the characteristic vibrations of the aromatic rings.

A study reported the following significant peaks for this compound, confirming its structural features rsc.org:

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 1598, 1577 | C=N and C=C stretching vibrations of the pyridine ring. |

| 1471 | Aromatic ring skeletal vibrations. |

| 1393 | Tetrazole ring stretching vibration. |

| 1211, 1182, 1150 | In-plane C-H bending vibrations. |

| 1091, 1007 | Ring breathing modes and other skeletal vibrations. |

Data sourced from a study by Isfahani et al. rsc.org

The bands in the 1600-1450 cm⁻¹ region are typical for aromatic heterocycles and correspond to the stretching vibrations within the pyridine ring. The absorptions around 1400-1300 cm⁻¹ are characteristic of the tetrazole ring system.

While specific experimental Raman data for this compound is not extensively documented in the literature, Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy. ethz.ch As water is a weak Raman scatterer, this method is particularly useful for studying samples in aqueous solutions. ethz.ch

For a molecule like this compound, Raman spectroscopy would be expected to reveal vibrations related to both heterocyclic rings. Pyridine itself shows strong and characteristic Raman bands, notably a ring breathing mode around 1000 cm⁻¹ and a trigonal ring breathing mode near 1030 cm⁻¹. ethz.chresearchgate.net The tetrazole ring also possesses unique vibrational modes. A key principle of vibrational spectroscopy is the rule of mutual exclusion for centrosymmetric molecules; however, for a molecule with lower symmetry like this compound, many vibrations would be active in both IR and Raman. Crucially, Raman spectroscopy often enhances the signals from symmetric vibrations, which may be weak in the IR spectrum, thus providing a more complete vibrational profile of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. One-dimensional ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, allow for the unambiguous assignment of all proton and carbon atoms in this compound.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum shows distinct signals for the single proton on the tetrazole ring and the four protons on the substituted pyridine ring.

In a reported spectrum taken in deuterated chloroform (B151607) (CDCl₃), a characteristic singlet appears at a downfield chemical shift, which is assigned to the proton on the tetrazole ring (H-5). rsc.org The four protons of the pyridine ring appear as a series of multiplets in the aromatic region of the spectrum. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| Tetrazole H-5 | 9.18 | s (singlet) |

| Pyridine H | 7.49-7.51 | m (multiplet) |

| Pyridine H | 7.54 | d (doublet), J = 8.3 Hz |

| Pyridine H | 7.58 | d (doublet), J = 8.3 Hz |

| Pyridine H | 7.52-8.53 | m (multiplet) |

Note: Data sourced from a study by Isfahani et al. rsc.org The integration of the pyridine signals corresponds to four protons. The precise assignment of each pyridine proton often requires advanced NMR techniques.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In the proton-decoupled ¹³C NMR spectrum of this compound, a total of six distinct signals are observed, corresponding to the five carbons of the pyridine ring and the single carbon of the tetrazole ring.

The chemical shift of the tetrazole carbon is particularly diagnostic and helps to distinguish between N-1 and N-2 substituted isomers. mdpi.com The signals for the pyridine carbons appear in the typical aromatic region.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Tetrazole C-5 | 135.5 |

| Pyridine C | 153.8 |

| Pyridine C | 147.8 |

| Pyridine C | 128.4 |

| Pyridine C | 123.6 |

| Pyridine C | 114.6 |

Data sourced from a study by Isfahani et al. rsc.org recorded in CDCl₃.

While 1D NMR provides foundational data, advanced multidimensional NMR experiments are essential for the definitive assignment of complex structures and for distinguishing between isomers, such as this compound and 3-(Tetrazol-5-yl)pyridine. ipb.pt Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly crucial.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). iaea.org An HSQC spectrum of this compound would show correlation peaks linking each pyridine proton signal to its corresponding carbon signal and the tetrazole H-5 proton to the tetrazole C-5 carbon. This allows for the direct and unambiguous assignment of all protonated carbons.

Confirming Connectivity: It would show a correlation between the tetrazole proton (H-5) and the pyridine carbon at the point of attachment (C-3), providing definitive proof of the regiochemistry.

Distinguishing Isomers: In the isomeric 3-(1H-Tetrazol-5-yl)pyridine, the pyridine ring is attached to the C-5 of the tetrazole, and the tetrazole bears an N-H proton. HMBC would show correlations between the pyridine protons (H-2 and H-4) and the tetrazole carbon (C-5), but crucially, the N-H proton would show correlations to the tetrazole carbon (C-5) and potentially adjacent nitrogens if ¹⁵N NMR is used, but not directly to the pyridine ring carbons in the same way. This difference in long-range correlation patterns provides an unambiguous method to distinguish the two isomers. ipb.pt

By combining these advanced techniques, a complete and verified structural assignment of this compound can be achieved.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns to aid in structural elucidation. For this compound (C₆H₅N₅), the calculated molecular weight is 147.14 g/mol .

Based on these general principles, a primary fragmentation pathway for the protonated molecular ion [M+H]⁺ of this compound would involve the loss of N₂, resulting in a fragment ion at m/z 120. Further fragmentation would likely involve the pyridine ring. However, without specific experimental data, a complete fragmentation scheme cannot be definitively established.

X-ray Crystallography for Solid-State Structure Determination

A search of the scientific literature and crystallographic databases did not yield a published single-crystal X-ray diffraction structure for this compound. Consequently, empirically determined data regarding its solid-state molecular geometry, conformational preferences, and crystal packing architecture are not available at this time.

Without a solved crystal structure, the precise experimental values for bond lengths, bond angles, and torsion angles of this compound cannot be reported. Such data would provide invaluable insight into the geometry of the tetrazole and pyridine rings and the nature of the C-N bond connecting them. For comparison, studies on related N-substituted tetrazoles show typical bond lengths and angles that confirm the aromatic character of the heterocyclic rings. researchgate.net

The conformation of this compound in the solid state is determined by the torsion angle between the planes of the pyridine and tetrazole rings. This angle is influenced by steric hindrance and electronic effects between the two rings. Analysis of related structures, such as the isomer 5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide, reveals a nearly coplanar arrangement of the two rings. rsc.org However, the specific conformational preference for this compound in the crystalline phase remains undetermined without experimental crystallographic data.

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (such as bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).

A published UV-Vis absorption spectrum for this compound with specified absorption maxima (λmax) and corresponding molar absorptivity (ε) values was not found in the surveyed literature.

Theoretically, the UV-Vis spectrum of this compound would be expected to display absorption bands corresponding to π→π* and n→π* electronic transitions originating from the two aromatic chromophores: the pyridine ring and the tetrazole ring. The spectrum of the related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol, for example, shows three main absorption bands at 274 nm, 236 nm, and 202 nm. mdpi.com While the substitution pattern and isomeric form are different, this suggests that this compound would likely exhibit multiple absorption bands in the ultraviolet region. Definitive spectral data, however, awaits experimental measurement.

Emission Spectroscopy

A thorough review of scientific literature did not yield specific emission spectroscopy data for the compound this compound. While studies on the photophysical properties of various metal complexes incorporating tetrazolyl-pyridine ligands have been conducted, information regarding the intrinsic fluorescence or phosphorescence of the isolated this compound molecule is not available in the reviewed sources. Research has been published on the photolysis of this compound in cryogenic argon matrices, which leads to the formation of 3-pyridylcarbodiimide; however, this study focuses on decomposition products rather than the emission properties of the parent compound. colab.ws

Thermal Analysis Studies

Thermal analysis techniques are crucial for understanding the stability and decomposition behavior of nitrogen-rich heterocyclic compounds. However, specific experimental data for this compound is limited in the available scientific literature.

Specific Differential Scanning Calorimetry (DSC) data for this compound could not be located in the surveyed scientific literature. While thermal analysis, including DSC, has been performed on the isomeric compound 1-(3-pyridyl)tetrazole, this data is not directly applicable to this compound due to structural differences that would influence thermal behavior. colab.ws

A comprehensive search of scientific databases did not reveal any specific Thermogravimetric Analysis (TGA) data for this compound. Studies on the thermal decomposition of the related isomer, 1-(3-pyridyl)tetrazole, have been reported, providing insights into the thermal stability of the pyridyl-tetrazole scaffold. colab.ws However, direct TGA measurements detailing the decomposition pattern and characteristic temperatures for this compound are not present in the reviewed literature.

Theoretical and Computational Investigations of 3 Tetrazol 1 Yl Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules like 3-(Tetrazol-1-yl)pyridine. DFT calculations allow for the accurate prediction of molecular geometries, electronic characteristics, and spectroscopic data.

Ground State Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations, particularly using the B3LYP functional, are employed to determine the optimized ground state geometry of pyridyl-tetrazole derivatives. mdpi.comresearchgate.net For related compounds, such as 2,6-Di(1H-tetrazol-1-yl)pyridine, calculations have shown that the molecules adopt an almost flat molecular geometry in their most stable conformation. researchgate.net The geometry optimization of this compound would similarly involve establishing the most stable arrangement of its constituent atoms, defining bond lengths, bond angles, and dihedral angles.

The electronic structure is often analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a study of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the HOMO was found to be localized on the phenyl-tetrazole fragment, while the LUMO was centered on the pyridine (B92270) ring. This separation of frontier orbitals is characteristic of "push-pull" systems, although in the case of this compound itself, the electronic distribution would differ due to the absence of the phenyl substituent. The analysis of the electron density distribution in molecules like 2,6-Di(1H-tetrazol-1-yl)pyridine has revealed that the nitrogen atom of the pyridine ring carries a minimal negative charge, which influences its coordination properties. researchgate.net

Molecular docking simulations of analogous compounds, such as N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide, have shown that the tetrazole moiety can act as a hydrogen-bond acceptor, with the N-4 atom of the tetrazole ring being a key interaction site. nih.gov This highlights the electronic characteristics of the N1-substituted tetrazole ring.

A comparison of calculated and experimental geometric parameters for a similar molecule, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, shows good agreement, validating the computational approach. The table below presents selected geometric parameters for this related compound.

Interactive Table: Selected Geometric Parameters of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine

| Parameter | X-ray Data (Å or °) | Calculated (B3LYP/6-311+G(d,p)) (Å or °) |

|---|---|---|

| N1-N2 | 1.326 | 1.324 |

| N2-N3 | 1.311 | 1.309 |

| N3-N4 | 1.332 | 1.341 |

| N4-C5 | 1.321 | 1.325 |

| C5-N1 | 1.348 | 1.353 |

| N1-N2-N3 | 110.1 | 110.4 |

| N2-N3-N4 | 107.0 | 107.1 |

Data adapted from a study on 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For nuclear magnetic resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used. In studies of tetrazole derivatives, it has been noted that the chemical shift of the tetrazole ring carbon can distinguish between isomers. mdpi.com Specifically, the carbon signal in 2,5-disubstituted tetrazoles is deshielded by approximately 10 ppm compared to the corresponding 1,5-disubstituted isomers. mdpi.com

The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). For the related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the calculated UV-Vis spectrum showed three main absorption bands that were in satisfactory agreement with experimental results obtained in ethanol. mdpi.com The electronic transitions responsible for these absorptions can be assigned based on the orbitals involved, often corresponding to HOMO→LUMO or other frontier orbital transitions. mdpi.com

Exploration of Tautomerism and Conformational Landscapes

The structural flexibility of this compound is defined by both tautomerism within the tetrazole ring and rotation around the bond connecting the two heterocyclic rings.

Theoretical Treatment of Prototropic Tautomerism

Like other 5-unsubstituted or 5-substituted-1H-tetrazoles, this compound can theoretically exist in different tautomeric forms. mdpi.com The most significant equilibrium is the prototropic tautomerism involving the proton on the tetrazole ring, leading to 1H- and 2H-tautomers. mdpi.com

Computational studies on a variety of 5-substituted tetrazoles have shown that the relative stability of these tautomers is influenced by the surrounding medium. researchgate.net Generally, the 2H-tautomer is found to be more stable in the gas phase, whereas the more polar 1H-tautomer tends to be the predominant form in solution and in the solid state. DFT calculations can effectively predict the relative energies and stabilities of these tautomeric forms. researchgate.net For a series of 5-R-tetrazoles, the relative thermodynamic stability of the 2H-form compared to the 1H-form was found to be largely independent of the nature of the substituent. researchgate.net

Conformational Energy Surface Mapping and Rotamer Analysis

The rotation around the single bond connecting the pyridine and tetrazole rings gives rise to different conformers, or rotamers. The conformational energy surface can be mapped by systematically changing the dihedral angle between the two rings and calculating the energy at each point.

A detailed conformational analysis was performed on the related molecule 3-(5-phenyl-2H-tetrazol-2-yl)pyridine using the DFT B3LYP method. mdpi.com The calculations revealed the existence of different rotamers with varying energies and dipole moments. The most stable rotamer was found to have a nearly planar structure. mdpi.com A similar approach for this compound would identify the lowest energy conformers and the energy barriers for rotation between them. Quantum-chemical calculations for 2,6-Di(1H-tetrazol-1-yl)pyridine similarly identified the most thermodynamically stable conformer. researchgate.net

The table below, adapted from the study of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, illustrates how computational methods can quantify the properties of different rotamers.

Interactive Table: Calculated Energies and Dipole Moments of Rotamers

| Rotamer | Relative Energy (Gas Phase, kcal/mol) | Dipole Moment (Gas Phase, Debye) | Relative Energy (Ethanol, kcal/mol) | Dipole Moment (Ethanol, Debye) |

|---|---|---|---|---|

| 1a | 0.00 | 2.92 | 0.00 | 3.63 |

| 1b | 0.31 | 5.37 | -0.63 | 6.88 |

Data for rotamers of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. mdpi.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a valuable asset for elucidating the mechanisms of chemical reactions. For tetrazole derivatives, theoretical studies have often focused on their synthesis and decomposition pathways.

The formation of the tetrazole ring via a [3+2] cycloaddition of a nitrile with an azide (B81097) is a common synthetic route. Mechanistic studies, supported by DFT calculations, suggest that this reaction may proceed through the activation of the nitrile group, followed by cyclization.

The thermal decomposition of tetrazoles has also been a subject of theoretical investigation. researchgate.netcolab.ws A common decomposition pathway involves the elimination of a molecule of nitrogen (N₂). colab.wsscispace.com For a pyridyl-tetrazole derivative, DFT studies at the CASPT2 level explored a mechanism involving the transfer of a hydrogen atom followed by the loss of N₂ to form a diazomethylidene intermediate, with a calculated energy barrier of approximately 26 kcal/mol. colab.ws Another studied pathway for tetrazole decomposition is the formation of nitrene intermediates. colab.ws Photochemical decomposition is also possible, where UV irradiation can induce cleavage of the tetrazole ring to produce carbodiimides and N₂. scispace.com These computational investigations are essential for understanding the stability and reactivity of this compound under various conditions.

Photochemical Reaction Pathways and Excited State Dynamics

Theoretical and computational chemistry provides essential insights into the photochemical behavior of this compound, elucidating the complex reaction pathways and the dynamics of its excited states that are often difficult to capture experimentally. Studies on tetrazole-containing compounds reveal that their photochemistry is largely governed by the stability of the high-energy, nitrogen-rich tetrazole ring.

Detailed research findings indicate that the primary photochemical event for many tetrazole derivatives upon UV irradiation is the cleavage of the tetrazole ring. scispace.com A significant and commonly observed decomposition pathway is the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. scispace.commdpi.com For 2,5-disubstituted tetrazoles, a class to which some isomers of pyridyl-tetrazoles belong, thermal decomposition readily eliminates N₂ to generate highly reactive nitrilimine intermediates. mdpi.com This pathway is considered a likely outcome in photochemical reactions as well.

Computational studies on related tetrazole systems, such as tetrazolones, using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have shown that non-radiative processes are the dominant decay channels from the excited state, meaning that absorbed light energy is primarily converted into chemical reactions or heat rather than being emitted as light. uc.pt The specific photochemical pathway can also be influenced by tautomerism, where different isomers of the same molecule exhibit vastly different photoreactivity. scispace.comualg.pt In some cases, one tautomer may be photostable while another undergoes rapid decomposition upon irradiation. ualg.pt

A theoretical study on the closely related isomer, 1-(3-pyridyl)tetrazole, using high-level DFT calculations (CASPT2), has detailed a specific low-energy reaction pathway. colab.ws This proposed mechanism involves the transfer of a hydrogen atom from the tetrazole ring to the nitrogen atom of the pyridine ring, followed by the characteristic loss of an N₂ molecule. colab.ws This process results in the formation of 1H-2-(diazomethylidene)pyridine, with a calculated energy barrier of approximately 26 kcal/mol. colab.ws

The following table summarizes the key photochemical pathways predicted for tetrazolyl-pyridines based on computational studies of related structures.

Table 1: Predicted Photochemical Reaction Pathways for Tetrazolyl-pyridines

| Pathway Description | Proposed Intermediate/Product | Relevant Compound Class | Reference |

|---|---|---|---|

| Nitrogen (N₂) Elimination | Nitrilimine | 2,5-Disubstituted Tetrazoles | mdpi.com |

| H-transfer and N₂ Elimination | 1H-2-(diazomethylidene)pyridine | 1-(3-pyridyl)tetrazole | colab.ws |

Further computational findings highlight the key energetic and dynamic features of these processes.

Table 2: Key Computational Findings for Related Tetrazole Systems

| Investigated System | Computational Finding | Method Employed | Reference |

|---|---|---|---|

| 1-(3-pyridyl)tetrazole | H-transfer followed by N₂ loss has a calculated energy barrier of ~26 kcal/mol. | DFT (CASPT2) | colab.ws |

| Tetrazolones | Excited state decay is dominated by non-radiative processes over radiative ones. | DFT / TD-DFT | uc.pt |

| 1-(2H-tetrazol-5-yl)ethanol | Photochemistry is tautomer-selective; one form decomposes while the other is stable. | N/A | ualg.pt |

These theoretical investigations are critical for mapping the potential energy surfaces of the excited states and identifying the most probable transformation routes, thereby guiding the synthetic application of tetrazoles as precursors for generating novel molecular structures. scispace.com

Coordination Chemistry and Ligand Design with 3 Tetrazol 1 Yl Pyridine

Principles of Coordination of Pyridyl-Tetrazole Ligands

The compound 3-(Tetrazol-1-yl)pyridine is a member of the pyridyl-tetrazole family of ligands, which have garnered significant attention in coordination chemistry. nih.gov This interest stems from their versatile binding capabilities, which allow for the construction of a wide array of coordination compounds with diverse structural and functional properties. nih.govscispace.com The unique electronic and structural features of these ligands, combining a pyridine (B92270) ring and a tetrazole ring, provide multiple potential donor sites for coordination with metal ions.

Multinuclear Coordination Sites within this compound

This compound possesses several potential coordination sites, making it a versatile building block in supramolecular chemistry. The primary coordination centers are the nitrogen atoms of both the pyridine and the tetrazole rings.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a classic Lewis base site, readily available for coordination to a metal center.

Tetrazole Nitrogens: The tetrazole ring contains four nitrogen atoms, but not all are equally available for coordination. In 1-substituted tetrazoles like this compound, the nitrogen atoms at the N2, N3, and N4 positions are potential donor sites. The N1 position is blocked by the covalent bond to the pyridine ring. The specific nitrogen atom that coordinates from the tetrazole ring can vary depending on the metal ion, the solvent, and the reaction conditions. arkat-usa.org Studies on related pyridyl-tetrazole ligands have shown coordination occurring through various nitrogen atoms of the tetrazole ring, including N1, N2, and N4. arkat-usa.orglookchem.com

The presence of these distinct nitrogen donor sites on both heterocyclic rings allows this compound to act as a multidentate ligand, capable of linking multiple metal centers to form extended structures. nih.gov

Preferred Coordination Modes (e.g., monodentate, chelating, bridging)

The multiplicity of coordination sites in pyridyl-tetrazole ligands like this compound gives rise to several possible coordination modes. The realized mode is influenced by factors such as the nature of the metal ion, the presence of counter-ions, and the synthesis conditions, such as pH. nih.govacs.org

Monodentate: The ligand can coordinate to a single metal ion through one of its available nitrogen atoms. This can be either the pyridine nitrogen or one of the tetrazole nitrogens (typically N4). researchgate.netresearchgate.net For example, in the complex [Ru(2-pytz)(DMSO)3Cl2]·MeOH, the related ligand 2-(tetrazol-1-yl)pyridine (B69947) coordinates as a monodentate ligand via the tetrazole N4 atom. researchgate.net

Chelating: The ligand can bind to a single metal center through two of its nitrogen atoms, forming a chelate ring. A common chelating mode for pyridyl-tetrazoles involves the pyridine nitrogen and a nearby nitrogen from the tetrazole ring (e.g., N2). researchgate.net This bidentate coordination has been observed in complexes with 5-(2-pyridyl)tetrazolate, where it coordinates through the pyridyl nitrogen and the N1 atom of the tetrazole ring. arkat-usa.orglookchem.com In complexes with 2-(tetrazol-1-yl)pyridine, N,N-chelating coordination via the pyridine ring N and the tetrazole ring N2 atoms has been documented. researchgate.net

Bridging: The ligand can link two or more metal centers. This is a crucial coordination mode for the formation of coordination polymers and metal-organic frameworks (MOFs). Bridging can occur in several ways:

The pyridine nitrogen binds to one metal center while a tetrazole nitrogen binds to another.

Two different nitrogen atoms of the tetrazole ring bridge two metal centers. Pyridyl-tetrazole ligands have been shown to exhibit up to six coordination modes under hydrothermal conditions, facilitating the creation of complex MOF structures. nih.govacs.org In the 1D coordination polymer [Cu(DTP)Cl2(H2O)]n, the related ligand 2,6-Di(1H-tetrazol-1-yl)pyridine acts as a bridging ligand via the N4 atoms of its tetrazole rings. researchgate.net

The versatility in coordination modes is a key factor that enables the design of metal complexes with specific dimensionalities, from discrete molecules to 1D, 2D, and 3D extended networks. lookchem.comrsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system, often under solvothermal or hydrothermal conditions. rsc.org The resulting products can range from discrete molecular complexes to infinite polymeric structures, the formation of which can be directed by controlling reaction parameters.

Discrete Monomeric and Polymeric Coordination Compounds

A variety of discrete and polymeric coordination compounds have been synthesized using pyridyl-tetrazole ligands. The structures of these compounds are typically determined using single-crystal X-ray diffraction.

Monomeric Complexes: While less common for bridging ligands, monomeric complexes can be formed, particularly when the coordination sphere of the metal is saturated by a combination of the pyridyl-tetrazole and other co-ligands.

Polymeric Compounds: The ability of pyridyl-tetrazoles to bridge metal centers frequently leads to the formation of coordination polymers with 1D, 2D, or 3D structures. For instance, the reaction of 5-(pyridyl)tetrazoles with Mn(II) salts has yielded octahedral Mn(II) complexes that form extended 2D and 3D structures through hydrogen bonding. lookchem.com Similarly, various transition metals like Cu(II), Zn(II), and Cd(II) have been used to create 2D and 3D frameworks. rsc.org Heteroleptic Fe(II) complexes with 1,2-di(tetrazol-1-yl)cyclopentane and nitrile co-ligands form 1D coordination polymers where adjacent Fe(II) ions are bridged by two ligand molecules. nih.gov

The table below summarizes selected examples of coordination compounds formed with pyridyl-tetrazole ligands, illustrating the structural diversity achieved.

Table 1: Examples of Discrete and Polymeric Pyridyl-Tetrazole Metal Complexes

| Complex | Metal Ion | Ligand | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| [Cu(DTP)Cl2(H2O)]n | Cu(II) | 2,6-Di(1H-tetrazol-1-yl)pyridine (DTP) | 1D Polymer | Bridging DTP ligand via tetrazole N4 atoms. researchgate.net |

| [Pd(2-pytz)Cl2] | Pd(II) | 2-(tetrazol-1-yl)pyridine (2-pytz) | Monomeric | N,N-chelating coordination via pyridine N and tetrazole N2. researchgate.net |

| [Ru(2-pytz)(DMSO)3Cl2] | Ru(II) | 2-(tetrazol-1-yl)pyridine (2-pytz) | Monomeric | Monodentate coordination via tetrazole N4 atom. researchgate.net |

| [Zn(3TMP)Cl] | Zn(II) | 3-((1H-tetrazol-5-yl)methyl)pyridine (3TMP) | 3D Framework | Helical chains composed of Zn(II) and the flexible ligand. rsc.org |

| [Cd3(3TMP)4(N3)2] | Cd(II) | 3-((1H-tetrazol-5-yl)methyl)pyridine (3TMP) | 3D Framework | Built from 3TMP ligands and trinuclear Cd3(N3)2 units. rsc.org |

Design and Assembly of Metal-Organic Frameworks (MOFs) and Supramolecular Structures

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. The predictable coordination geometry of metal ions and the versatile bridging capability of pyridyl-tetrazole ligands make them excellent candidates for the rational design of MOFs. nih.gov

The self-assembly process for these frameworks is often sensitive to subtle changes in reaction conditions. nih.gov The pH of the reaction medium is a critical parameter that can be used to control the deprotonation state of the ligand and the coordination environment of the metal ion, thereby directing the assembly towards a specific topology and dimensionality. nih.govacs.org For example, in the synthesis of zinc-based MOFs with an in situ formed 5-(3-pyridyl)tetrazolate ligand, varying the initial pH allowed for the selective crystallization of a 3D MOF, a 2D MOF, or a discrete zinc-aqua complex. nih.govacs.org

Hydrothermal and solvothermal syntheses are common methods for preparing these crystalline materials. rsc.org In some cases, the tetrazole ligand itself is formed in situ from a cyanopyridine precursor and an azide (B81097) source during the MOF assembly. nih.govacs.orgchemrxiv.org This one-pot synthesis approach has been used to create a variety of frameworks. For instance, a mixed-ligand Co(II)-MOF was constructed via a solvothermal reaction where one of the ligands, 5,5′-bis-(2H-tetrazol-5-yl)-[3,3′]bipyridinyl, was generated in situ from the primary trifunctional ligand, 3-(imidazol-1-yl)-5-(tetrazol-5-yl)pyridine. figshare.com These MOFs often exhibit extended supramolecular architectures stabilized by hydrogen bonds and π-π stacking interactions, in addition to the coordinative bonds. lookchem.com

Spectroscopic Investigations of Metal-Ligand Interactions

A suite of spectroscopic techniques is employed to characterize the formation of metal complexes with this compound and to probe the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming ligand coordination. Changes in the vibrational frequencies of the pyridine and tetrazole rings upon complexation provide direct evidence of metal-ligand bond formation. Shifts in the C=N and N-N stretching vibrations of the heterocyclic rings are particularly informative. This technique has been used to characterize a wide range of pyridyl-tetrazole complexes and MOFs. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful for characterizing the ligand and its diamagnetic metal complexes in solution. Coordination to a metal center typically causes significant shifts in the signals of the protons and carbon atoms near the binding site. For example, in the characterization of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, 1H and 13C NMR were used to unambiguously identify the signals of the pyridine and phenyl ring protons and carbons. mdpi.com For paramagnetic complexes, NMR can be more complex but still provides valuable structural information.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the ligand and the metal center. The coordination of the ligand can alter the energy of these transitions, leading to shifts in the absorption bands (e.g., π-π* and n-π* transitions). These changes can provide insight into the electronic environment of the metal ion and the nature of the metal-ligand bond. mdpi.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is frequently used to confirm the composition and mass of the synthesized complexes, providing evidence for the formation of the desired metal-ligand species in solution. researchgate.net

Together, these spectroscopic methods, in conjunction with single-crystal X-ray diffraction, provide a comprehensive understanding of the structure, bonding, and electronic properties of metal complexes involving this compound and its derivatives.

Electronic and Magnetic Properties of Coordination Complexes

Electronic Spectra: The electronic absorption spectra of these complexes typically display bands corresponding to d-d transitions within the metal center and metal-to-ligand charge transfer (MLCT) bands. For instance, in iron(II) complexes, the transition from a high-spin (HS) state to a low-spin (LS) state is often accompanied by a distinct color change. beilstein-journals.org In the HS state (quintet 5T2), a weak d-d band is observed, whereas in the LS state (singlet 1A1), more intense spin-allowed d-d bands appear at higher energy. beilstein-journals.org Nickel(II) complexes with pyridyl-tetrazole ligands in an octahedral geometry exhibit characteristic electronic spectra that can be used to determine ligand field parameters. researchgate.netcmu.ac.th

Magnetic Properties and Spin Crossover (SCO): The magnetic behavior of coordination complexes with pyridyl-tetrazole ligands is a subject of significant interest, particularly in the field of molecular magnetism. The magnetic properties are often dictated by the distance and connectivity between metal centers, which can lead to magnetic exchange interactions or spin crossover phenomena.

Iron(II) complexes are particularly notable for exhibiting spin crossover (SCO), a phenomenon where the complex can be switched between a diamagnetic low-spin (LS, S=0) state and a paramagnetic high-spin (HS, S=2) state by external stimuli like temperature, pressure, or light. iucr.org This transition is accompanied by changes in magnetic susceptibility, color, and metal-ligand bond lengths. beilstein-journals.orgiucr.org For example, a series of iron(II) complexes with the related 2-(2-benzyl-2H-tetrazol-5-yl)pyridine ligand showed SCO behavior with transition temperatures (T1/2) ranging from 320K to 380K. iucr.org The average Fe-N bond length changes significantly during this transition, from approximately 1.99 Å in the LS state to 2.20 Å in the HS state. iucr.org

In complexes with other transition metals, such as copper(II), weak antiferromagnetic coupling between adjacent metal centers can be observed. This is often mediated by bridging ligands or through-space interactions. A dinuclear copper(II) complex with the related ligand 2,6-di(1H-tetrazol-1-yl)pyridine, for instance, demonstrated weak antiferromagnetic coupling with a coupling constant (J) of –1.04 cm–1. researchgate.net

The following table summarizes magnetic data for representative coordination complexes containing pyridyl-tetrazole type ligands, illustrating the range of observed magnetic behaviors.

| Complex | Metal Ion | Magnetic Behavior | Key Parameters (T1/2, J, etc.) |

| [Cu2(bpt)Cl4] (bpt = 2,6-bis(1H-tetrazol-1-yl)pyridine) | Cu(II) | Weak Antiferromagnetic | J = -1.04 cm-1 |

| [Fe(H-ptp)2] (ptp = 2-(pyrazol-1-yl)-6-(tetrazol-5-yl)pyridine) | Fe(II) | Abrupt, Hysteretic SCO | T1/2(↑) = 350 K, T1/2(↓) = 320 K |

| [Fe(CH2OH-ptp)2] | Fe(II) | Spin Crossover | T1/2 ≈ 380 K |

| [Fe(COOCH3-ptp)2] | Fe(II) | Spin Crossover | T1/2 ≈ 320 K |

Data sourced from related pyridyl-tetrazole systems to illustrate typical properties. iucr.orgresearchgate.netrsc.org

Ligand Modification and Tuning for Tailored Coordination Architectures

The rational design of coordination polymers and metal-organic frameworks (MOFs) with specific topologies and functions relies heavily on the strategic modification of organic ligands. The this compound scaffold is an excellent platform for such modifications, allowing for precise control over the resulting coordination architectures. By introducing functional groups or altering the ligand's connectivity, chemists can tune the electronic properties, dimensionality, and functionality of the final material.

Positional Isomerism and Connectivity: The coordination mode of the pyridyl-tetrazole ligand is fundamental to the resulting architecture. While the 3-pyridyl nitrogen offers a consistent coordination site, the tetrazole ring presents multiple potential nitrogen donors. The choice of the pyridyl isomer (2-, 3-, or 4-substituted) dramatically influences the angle between coordination vectors, leading to different network topologies. Furthermore, creating ligands with multiple tetrazole or pyridine units, such as 2,6-di(1H-tetrazol-1-yl)pyridine, provides bridging capabilities that can generate one-dimensional (1D) chains or more complex networks. researchgate.net For example, flexible bis(pyridyl-tetrazole) ligands, like 1,4-bis(5-(3-pyridyl)tetrazolyl)propane, have been shown to form 1D polymeric chains with metal ions. researchgate.net

Functional Group Substitution: Introducing substituents onto the pyridine ring is a powerful strategy for fine-tuning the properties of the coordination complex. Electron-donating or electron-withdrawing groups can modulate the ligand field strength, which in turn influences the magnetic behavior, particularly the spin crossover temperature in iron(II) complexes. In a series of charge-neutral [Fe(R-ptp)2] complexes, where the ptp ligand is a pyrazolyl-tetrazolyl-pyridine, modifying the substituent (R) at the 4-position of the pyridine ring from hydrogen to less bulky groups like -CH2OH and -COOCH3 resulted in abrupt and hysteretic SCO at or above room temperature. rsc.org In contrast, introducing a bulky pyrene (B120774) substituent led to incomplete and gradual SCO, demonstrating the profound impact of steric and electronic effects on the material's properties. rsc.org

Introduction of Chirality and Complex Scaffolds: A more advanced approach to ligand design involves incorporating chirality or integrating the pyridyl-tetrazole motif into larger, more complex backbones. The use of chiral ligands, such as optically pure versions of trans-1,2-di(tetrazol-1-yl)cyclopentane, has been shown to be a critical factor in enabling or disabling spin crossover in the resulting 1D iron(II) coordination polymers. acs.orgnih.gov When the homochiral ligand was used, the complex exhibited SCO, whereas the complex formed from the racemic mixture remained in the high-spin state, a phenomenon termed "SCO quenching by racemization." acs.org This highlights a sophisticated method for controlling solid-state magnetic properties. Similarly, constructing bifunctional ligands that combine the pyridyl-tetrazole unit with other functionalities, such as carboxylates, can lead to novel architectures with mixed-ligand systems and unique catalytic or sorption properties. scielo.br

These examples underscore the versatility of the pyridyl-tetrazole framework in crystal engineering, where targeted modifications to the ligand's structure serve as a powerful tool to create bespoke coordination materials with tailored electronic, magnetic, and structural characteristics.

Applications in Materials Science and Catalysis

Development of Functional Materials

The distinct electronic and structural characteristics of 3-(Tetrazol-1-yl)pyridine and its derivatives make them valuable building blocks for a new generation of functional materials. These materials exhibit tailored properties suitable for specialized applications in energetics and advanced imaging.

Application in High-Energy Materials Research

The high nitrogen content inherent in the tetrazole ring of this compound derivatives is a key feature in the development of high-energy materials. Nitrogen-rich compounds have the potential to release large amounts of energy upon decomposition, producing environmentally benign dinitrogen gas as a primary product. This has led to the investigation of various tetrazole-based compounds as next-generation explosives and propellants with improved performance and safety profiles.

Research in this area focuses on synthesizing energetic salts and coordination complexes where the tetrazole-pyridine scaffold acts as a ligand. The combination of the tetrazole moiety with other energetic groups or metal centers can lead to materials with high densities, significant positive enthalpies of formation, and impressive detonation properties. For instance, a series of energetic salts based on a triazole and tetrazole framework exhibited promising performance, with detonation pressures ranging from 26.36 to 33.78 GPa and detonation velocities between 8258 and 9518 m/s. scispace.com Another study on an innovative energetic compound, 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT), highlighted its insensitivity to impact and friction while possessing a high detonation velocity of 8.417 km/s. scispace.com

The thermal stability of these materials is a critical factor for their practical application. Studies have shown that phenylene-bridged tetrazole-1-ol based energetic materials can exhibit good thermal stabilities, with decomposition temperatures ranging from 167–340 °C. scispace.com The strategic design of these molecules, including the formation of metal-organic frameworks (MOFs), can enhance structural reinforcement, leading to excellent thermal decomposition temperatures, as seen in two EMOFs with Td = 344 and 337 °C, which are superior to benchmark explosives like RDX and HMX. scispace.com

Table 1: Performance of Selected Tetrazole-Based Energetic Materials

| Compound/Material Class | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Thermal Stability (Td, °C) | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) | Reference |

| Triazole and Tetrazole Framework Salts | 8258 - 9518 | 26.36 - 33.78 | 132 - 277 | 4 - 40 | 60 - 360 | scispace.com |

| 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT) | 8417 | - | > RDX and TNT | > 40 | > 360 | scispace.com |

| Phenylene-bridged Tetrazole-1-ol Materials | - | - | 167 - 340 | - | - | scispace.com |

| Energetic Metal-Organic Frameworks (EMOFs) | 8500 / 7320 | 26.74 / 20 | 344 / 337 | ≥ 40 | ≥ 360 | scispace.com |

Other Advanced Material Applications (e.g., imaging technology)

Beyond energetics, the unique photophysical properties of this compound derivatives are being exploited in the field of advanced imaging. The ability of the pyridine (B92270) and tetrazole nitrogen atoms to coordinate with metal ions makes these compounds excellent candidates for fluorescent chemosensors.

For example, a naphthoquinone pyridyl tetrazole-based chemical probe has been synthesized and shown to exhibit high selectivity and sensitivity for Zn²⁺ ions. ijpsonline.com This "turn-on" fluorescent probe could be utilized for the fluorescent imaging of zinc ions in living cells. ijpsonline.com The formation of a complex between the probe and Zn²⁺ leads to a significant enhancement in fluorescence intensity. ijpsonline.com Another study reported a ratiometric "turn-on" fluorescent sensor for Zn²⁺ detection in an aqueous medium using 2-(1H-tetrazole-5-yl)pyridine. researchgate.net

In the realm of medical imaging, derivatives of this compound are being investigated as tracers for Positron Emission Tomography (PET). A novel derivative of the angiotensin II type-1 receptor (AT₁R) blocker candesartan, incorporating a fluoropyridine moiety, was synthesized for PET imaging of renal AT₁R. nih.gov This tracer, [¹⁸F]fluoropyridine–candesartan, demonstrated specific binding to AT₁R in the kidney cortex of rats, suggesting its potential for clinical applications. nih.gov The synthesis of such tracers often involves sophisticated chemical strategies, such as the copper-catalyzed azide-alkyne cycloaddition "click" reaction, to incorporate the positron-emitting radionuclide. nih.gov

Catalytic Activity of this compound-derived Systems

The coordination chemistry of this compound and its analogues has paved the way for the development of novel catalytic systems. The ability of these ligands to form stable complexes with a variety of transition metals is central to their application in catalyzing a wide range of organic transformations.

Metal-Catalyzed Organic Transformations

Complexes derived from this compound are effective catalysts in several important metal-catalyzed organic reactions. Palladium complexes, in particular, have shown significant utility in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netrsc.org

For instance, palladium(II) complexes with functionalized pyridine ligands have been demonstrated to be efficient and versatile precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which are then used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, highlights the modularity of these systems. nih.gov Furthermore, cobalt(II) complexes with tetradentate ligands incorporating a pyridine moiety have been successfully used to catalyze the [3+2] cycloaddition of sodium azide (B81097) to nitriles, yielding 5-substituted 1H-tetrazoles under homogeneous conditions. acs.org

Metal-organic frameworks (MOFs) constructed using pyridyl-based ligands also exhibit significant catalytic activity. A copper-based MOF has been shown to be an effective heterogeneous catalyst for the solvent-free microwave-assisted peroxidative oxidation of alcohols and the Henry reaction in water. acs.org

Heterogeneous and Homogeneous Catalysis

Systems derived from this compound have been successfully employed in both heterogeneous and homogeneous catalysis. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers high activity and selectivity. wiley.com For example, soluble cobalt(II) complexes have been used for the synthesis of tetrazoles in a homogeneous system. acs.org Similarly, iridium(III) tetrazole complexes have been investigated as catalyst precursors for the hydrogenation of CO₂ under homogeneous conditions. nih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. Tetrazol-Cu(I) immobilized on nickel ferrite (B1171679) nanoparticles serves as a robust heterogeneous catalyst for the green synthesis of indenopyridopyrimidine derivatives in aqueous media. nih.govrsc.org This magnetic nanocatalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. mdpi.com The development of such catalysts is a key area of research in sustainable chemistry. mdpi.com Metal-organic frameworks (MOFs) based on tetrazole-heterocyclic ligands also represent a significant class of heterogeneous catalysts, with applications in CO₂ cycloaddition reactions and alcohol oxidation. acs.orgresearchgate.net

Structure-Catalysis Relationships

The catalytic performance of metal complexes derived from this compound is intricately linked to their molecular structure. The electronic properties of the pyridine and tetrazole rings, as well as the nature and position of substituents, can have a profound impact on the activity and selectivity of the catalyst.

Studies on Pd(II) complexes with various substituted pyridine ligands have shown that the electron density of the pyridine ligand, which can be modulated by electron-donating or electron-withdrawing substituents, has a pivotal influence on the catalytic activity. researchgate.netnih.gov For gold(III) complexes, the electron density of the nitrogen atom in the pyridine ligand was found to affect the energy requirement for the formation of key intermediates and transition states in catalytic cycles. nih.gov

In the context of MOFs, the coordination mode of the tetrazole and pyridine moieties to the metal centers plays a vital role in determining the structure of the framework and, consequently, its catalytic properties. mdpi.com The geometry of the metal coordination environment, whether it's a distorted octahedron or a tetrahedron, can significantly influence the catalytic activity of the resulting material. mdpi.com The development of a rational strategy for designing kinetic models and understanding multi-route mechanisms is crucial for optimizing these catalytic systems. wiley.com

Role as Synthetic Intermediates and Precursors in Organic Synthesis

The chemical architecture of this compound, which combines a pyridine ring and a tetrazole ring, makes it a valuable and versatile building block in organic synthesis. ontosight.ai Its structure allows for a variety of chemical modifications, enabling its use as a synthetic intermediate and a precursor for a wide range of more complex molecules, particularly in the development of new pharmaceutical compounds and functional materials. ontosight.ai

The utility of this compound and its derivatives as intermediates stems from the reactivity of both the pyridine and tetrazole moieties. The pyridine ring can undergo substitution reactions, while the tetrazole ring can be involved in cycloadditions, ring-opening reactions, and can be modified at its single carbon atom. mdpi.com This dual reactivity allows chemists to use the compound as a scaffold, systematically adding functional groups and building molecular complexity.

A key synthetic strategy involves the initial formation of the pyridyl-tetrazole core, which then serves as an intermediate for further elaboration. For instance, the synthesis of 2,6-Di(1H-tetrazol-1-yl)pyridine (DTP) is achieved through a multi-step process starting from 2,6-diaminopyridine, which is then used as a precursor to create coordination polymers. researchgate.net Similarly, substituted versions like 2-chloro-3-(1H-tetrazol-1-yl)pyridine are known intermediates in the preparation of other pyridine derivatives. evitachem.com

One of the significant applications of this compound as a precursor is in the synthesis of biologically active molecules. In the development of new analogs of the antifungal drug itraconazole, a pyridyl group was incorporated along with a tetrazole moiety to enhance properties such as solubility and antiangiogenic activity while reducing interaction with metabolic enzymes. nih.gov The synthesis of these complex analogs highlights the role of the pyridyl-tetrazole structure as a core component that can be integrated into a larger molecular framework. nih.gov

Furthermore, the tetrazole ring itself can act as a precursor to other functionalities through controlled decomposition. Photolysis of tetrazoles, including this compound, can induce ring cleavage and elimination of nitrogen gas (N₂) to generate highly reactive intermediates like nitrilimines or carbodiimides. scispace.com These reactive species can then be trapped to form a variety of new heterocyclic and acyclic structures, demonstrating the potential of this compound as a precursor to diverse chemical scaffolds. scispace.com

The table below summarizes representative synthetic transformations where pyridyl-tetrazole compounds act as key intermediates or precursors.

| Precursor/Intermediate | Reagents and Conditions | Product Type | Application/Significance | Reference(s) |

| 5-phenyl-1H-tetrazole and pyridine-3-ylboronic acid | Cu(OAc)₂, DMSO | 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Synthesis of a specific isomer via Chan-Evans-Lam cross-coupling. | mdpi.com |

| 2,6-diaminopyridine | Triethyl orthoformate, Sodium azide | 2,6-Di(1H-tetrazol-1-yl)pyridine (DTP) | Precursor for coordination polymers. | researchgate.net |

| Itraconazole analog precursor | Pyridin-2-yl group, 1H-tetrazol-1-yl group | Itraconazole analog (e.g., compound 24) | Synthesis of potent angiogenesis inhibitors with improved solubility. | nih.gov |

| Substituted Tetrazoles | UV irradiation (photolysis) | Nitrilimines, Carbodiimides | Generation of reactive intermediates for novel scaffold synthesis. | scispace.com |

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The study of pyridyl-tetrazoles, including the specific isomer 3-(Tetrazol-1-yl)pyridine, has carved a significant niche in contemporary chemical research. These compounds are recognized for their versatile applications, which stem from the unique electronic properties and coordination capabilities of the linked pyridine (B92270) and tetrazole rings. scispace.com Research has primarily focused on their use as versatile ligands in coordination chemistry for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The multiple nitrogen atoms in the tetrazole ring, combined with the nitrogen on the pyridine ring, provide a variety of potential binding sites, allowing for the formation of complexes with diverse dimensionality and topology, from simple molecular units to complex 3D frameworks. acs.orgrsc.org

Key findings highlight that pyridyl-tetrazole ligands can adopt numerous coordination modes, leading to materials with interesting properties such as luminescence, and potential for use in catalysis and as energetic materials. researchgate.netmdpi.com The synthesis is often achieved through in situ [2+3] cycloaddition reactions between a cyanopyridine and an azide (B81097) source, frequently facilitated by a metal ion which can then be incorporated into the final structure. rsc.org The resulting coordination compounds have been shown to exhibit structural diversity influenced by factors like reaction pH, temperature, and the specific metal ion used. acs.org Characterization of these compounds relies heavily on single-crystal X-ray diffraction, alongside spectroscopic methods (IR, NMR) and thermal analysis. rsc.orgrsc.org The inherent stability and high nitrogen content of the tetrazole ring also make these compounds subjects of interest for high-energy materials research. scispace.com

Anticipated Advancements in Synthetic Methodologies for Pyridyl-Tetrazoles

While the metal-assisted cycloaddition of cyanopyridines and azides is a common and effective method, future research is expected to focus on developing more efficient, sustainable, and versatile synthetic routes. rsc.org One anticipated advancement is the broader application of multicomponent reactions (MCRs), which allow for the construction of complex tetrazole derivatives in a single step from multiple starting materials, enhancing atom economy and reducing waste. nih.gov The use of alternative, eco-friendly catalysts and reaction conditions, such as neat (solvent-free) reactions or the use of microwave and ultrasonic irradiation, is also a growing trend aimed at making the synthesis of these heterocycles more sustainable. nih.gov

Further developments are expected in the fine-tuning of in situ syntheses, where the reaction conditions are precisely controlled to direct the self-assembly towards specific desired structures and topologies. acs.org This includes better control over pH and the use of specific templates or structure-directing agents. acs.org Additionally, advancements in flow chemistry are likely to be adapted for the synthesis of pyridyl-tetrazoles, offering benefits such as improved safety (especially when working with azides), scalability, and reproducibility. The development of novel post-synthetic modification techniques for pyridyl-tetrazole-based MOFs will also be a key area, allowing for the introduction of new functionalities into pre-existing frameworks.

Emerging Trends in Spectroscopic and Computational Analysis of Complex Systems

The characterization of complex systems like pyridyl-tetrazole coordination polymers is becoming increasingly sophisticated. A significant emerging trend is the integration of artificial intelligence (AI) and machine learning (ML) with spectroscopic data analysis. numberanalytics.comnumberanalytics.comsolubilityofthings.comchromatographyonline.com These computational tools can help decipher complex spectra, identify subtle patterns, and predict material properties, accelerating the discovery and characterization process. numberanalytics.comchromatographyonline.com Hyphenated techniques, which couple the separation power of chromatography (like LC or GC) with the detailed analytical capabilities of spectroscopy (like NMR or MS), will continue to be vital for analyzing complex reaction mixtures and materials. spectroscopyonline.com

In the realm of computational chemistry, theoretical calculations, particularly Density Functional Theory (DFT), are already instrumental in studying the molecular structure, electronic properties, and reaction mechanisms of tetrazole derivatives. mdpi.comworldwidejournals.com Future trends will likely involve the use of more powerful computational methods to model the dynamic behavior of large, extended structures like MOFs. This will provide deeper insights into guest-host interactions, structural flexibility, and the mechanisms behind their functional properties. nih.gov The combination of experimental data from advanced spectroscopic techniques (e.g., solid-state NMR, terahertz spectroscopy) with high-level computational modeling will provide a more comprehensive understanding of these complex materials, from the molecular to the macroscopic level. numberanalytics.comworldwidejournals.com

Future Prospects in Coordination Chemistry and Functional Materials Design